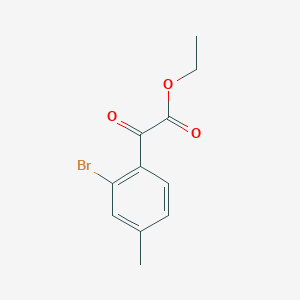
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a cyclobutylmethyl group and a carbonyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutylmethylcyclobutane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Cyclobutylmethylcyclobutane
Reagent: Thionyl chloride (SOCl₂)
Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) generated during the reaction.
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Handling: Large quantities of cyclobutylmethylcyclobutane and thionyl chloride.
Reactor Design: Specialized reactors to ensure efficient mixing and temperature control.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarbonyl chloride: Similar structure but lacks the cyclobutylmethyl group.
Cyclopropanecarbonyl chloride: Smaller ring structure with different reactivity.
Cyclopentanecarbonyl chloride: Larger ring structure with different steric properties.
Uniqueness
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is unique due to its combination of a cyclobutane ring and a cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
76730-63-7 |
|---|---|
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
3-(cyclobutylmethyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-10(12)9-5-8(6-9)4-7-2-1-3-7/h7-9H,1-6H2 |
Clé InChI |
BXKLAAHITJYONO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC2CC(C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)



![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)

![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)


